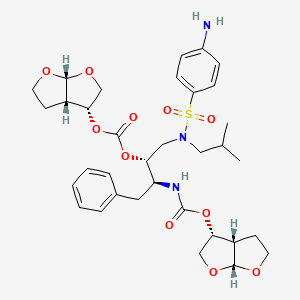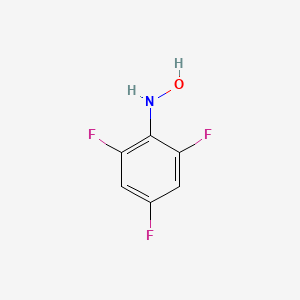
2,4,6-Trifluoro-N-hydroxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trifluoro-N-hydroxyaniline: is a fluorinated aromatic compound with the molecular formula C6H4F3NO It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 4, and 6 positions, and a hydroxylamine group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-N-hydroxyaniline typically involves the nitration of 2,4,6-trifluoroaniline followed by reduction. One common method is the reaction of 2,4,6-trifluoroaniline with nitric acid to form 2,4,6-trifluoronitrobenzene, which is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield this compound .
Industrial Production Methods: Large-scale production of this compound can be achieved through optimized reaction conditions and the use of continuous flow reactors. The industrial process may involve the use of catalysts to enhance the reaction rate and yield. The purification of the final product is typically carried out using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trifluoro-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
2,4,6-Trifluoro-N-hydroxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 2,4,6-Trifluoro-N-hydroxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites and preventing substrate binding. It may also interact with nucleic acids and proteins, leading to changes in their structure and function. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
2,4,6-Trifluoroaniline: Similar structure but lacks the hydroxylamine group.
2,4,6-Trifluorophenol: Contains a hydroxyl group instead of a hydroxylamine group.
2,4,6-Trifluorobenzaldehyde: Contains an aldehyde group instead of a hydroxylamine group.
Uniqueness: 2,4,6-Trifluoro-N-hydroxyaniline is unique due to the presence of both fluorine atoms and a hydroxylamine group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
163734-00-7 |
|---|---|
Formule moléculaire |
C6H4F3NO |
Poids moléculaire |
163.10 g/mol |
Nom IUPAC |
N-(2,4,6-trifluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4F3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2,10-11H |
Clé InChI |
OSVZCOCKZWZBMM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)NO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
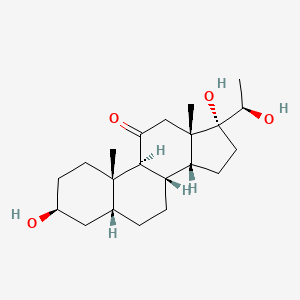
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)

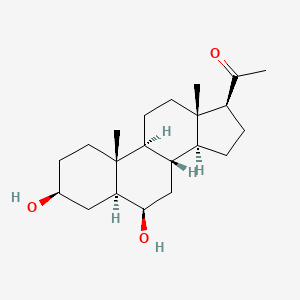
![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
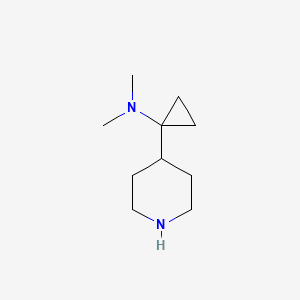

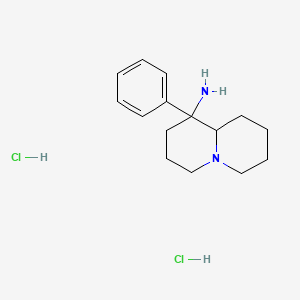
![(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione](/img/structure/B13440216.png)
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
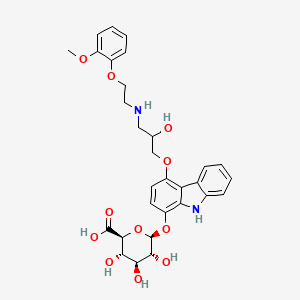
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)
